

"Anticancer agent 124" dosage for in vivo mouse models

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Compound of Interest

Compound Name: Anticancer agent 124

Cat. No.: B12377698

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Application Notes and Protocols: Anticancer Agent 124

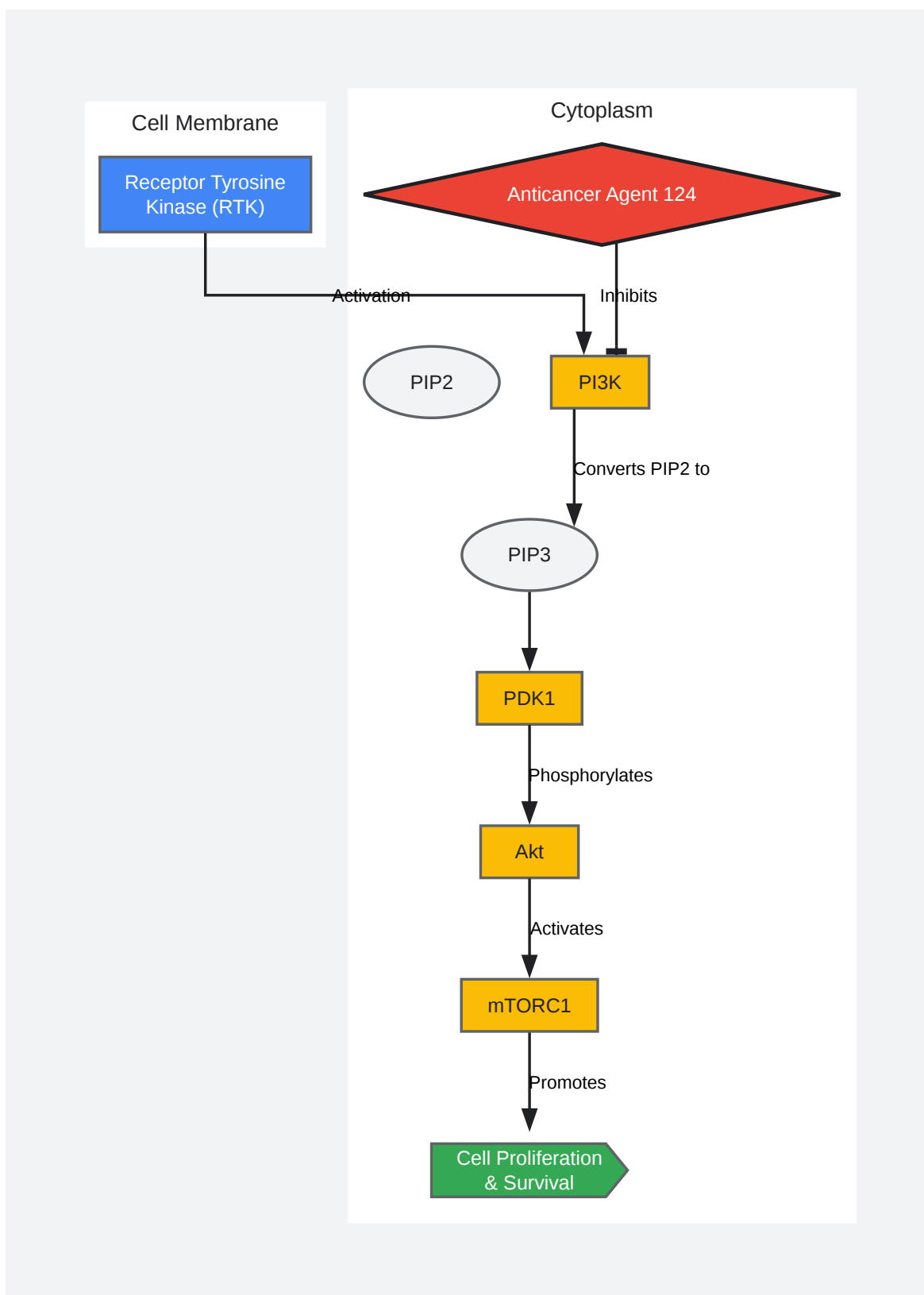
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Introduction

Anticancer Agent 124 is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in a wide range of human cancers. By targeting key components of this pathway, **Anticancer Agent 124** has demonstrated significant anti-proliferative and pro-apoptotic activity in preclinical in vitro and in vivo models. These notes provide detailed protocols for the initial in vivo evaluation of **Anticancer Agent 124** in mouse models, including determination of the maximum tolerated dose (MTD) and assessment of anti-tumor efficacy in a xenograft model.

Mechanism of Action

Anticancer Agent 124 exerts its therapeutic effect by inhibiting the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, survival, and metabolism. In many cancer cells, this pathway is constitutively active, driving uncontrolled cell division. **Anticancer Agent 124's** targeted inhibition leads to cell cycle arrest and apoptosis in tumor cells.



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Figure 1. Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of **Anticancer Agent 124**.

Maximum Tolerated Dose (MTD) Study Protocol

This protocol is designed to determine the highest dose of **Anticancer Agent 124** that can be administered without causing unacceptable toxicity.

1.1. Materials

- **Anticancer Agent 124**
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
- Healthy, female athymic nude mice (6-8 weeks old)
- Standard laboratory equipment for animal handling and dosing

1.2. Experimental Protocol

- Acclimate mice for at least one week before the start of the experiment.
- Randomly assign mice to dose cohorts (n=3-5 mice per group).
- Prepare fresh formulations of **Anticancer Agent 124** in the vehicle on each dosing day.
- Administer **Anticancer Agent 124** once daily via oral gavage (p.o.) for 14 consecutive days.
- Monitor mice daily for clinical signs of toxicity, including changes in posture, activity, and grooming.
- Record body weight every other day.
- At the end of the 14-day treatment period, euthanize the mice and perform gross necropsy.

1.3. Data Presentation

Table 1: Maximum Tolerated Dose (MTD) Study of **Anticancer Agent 124**

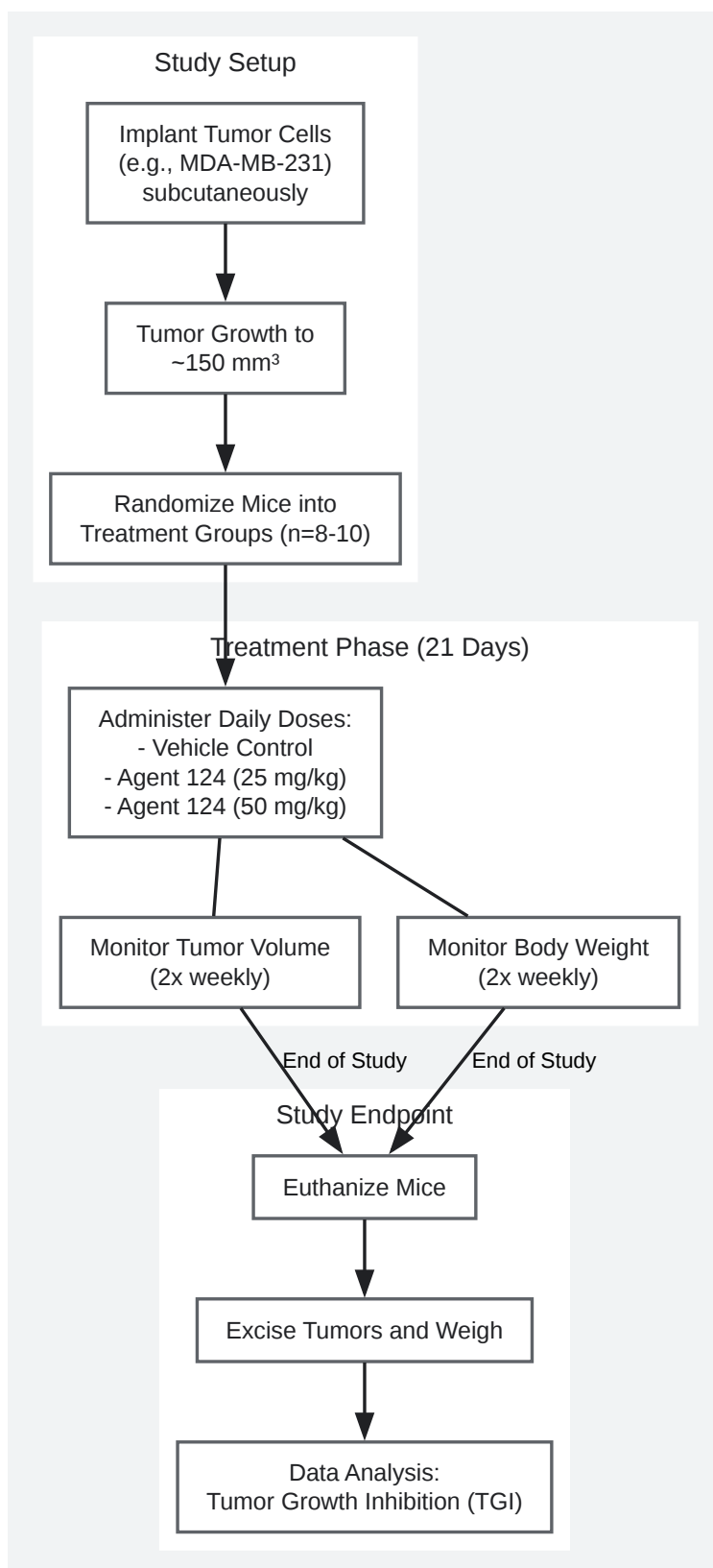
Dose Group (mg/kg)	Mean Body Weight Change (%)	Mortality	Clinical Observations
Vehicle Control	+5.2	0/5	Normal
25	+3.1	0/5	Normal
50	-2.5	0/5	Normal
100	-8.9	1/5	Mild lethargy, ruffled fur

| 200 | -17.3 | 3/5 | Significant lethargy, hunched posture |

Note: The MTD is determined to be 50 mg/kg based on these hypothetical data, as the 100 mg/kg dose resulted in significant body weight loss and mortality.

In Vivo Efficacy Study Protocol (Xenograft Model)

This protocol outlines the procedure for evaluating the anti-tumor efficacy of **Anticancer Agent 124** in a human tumor xenograft model.



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